Cas no 1263470-27-4 (Topotecan-d6 Carboxylic Acid Sodium Salt)

Topotecan-d6 Carboxylic Acid Sodium Salt 化学的及び物理的性質
名前と識別子
-
- Topotecan-d6 Carboxylic Acid Sodium Salt
- Topotecan-d6 Carboxy
- CS-0371652
- Topotecan carboxylic acid-d6 (sodium)
- 1263470-27-4
- Sodium (2S)-2-[1-({bis[(~2~H_3_)methyl]amino}methyl)-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate
- HY-142318S
- DTXSID40676167
- sodium;(2S)-2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate
-
- インチ: InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1/t23-;/m0./s1/i2D3,3D3;
- InChIKey: MKNSEUWGSSBVQF-ZSZCRZDTSA-M
- ほほえんだ: CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+]
計算された属性
- せいみつぶんしりょう: 467.19394025g/mol
- どういたいしつりょう: 467.19394025g/mol
- 同位体原子数: 6
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 861
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 137Ų
Topotecan-d6 Carboxylic Acid Sodium Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-220274-1 mg |
Topotecan-d6 Carboxylic Acid Sodium Salt, |
1263470-27-4 | 1mg |
¥1,805.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-220274-1mg |
Topotecan-d6 Carboxylic Acid Sodium Salt, |
1263470-27-4 | 1mg |
¥1805.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-220274A-10mg |
Topotecan-d6 Carboxylic Acid Sodium Salt, |
1263470-27-4 | 10mg |
¥16546.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-220274A-10 mg |
Topotecan-d6 Carboxylic Acid Sodium Salt, |
1263470-27-4 | 10mg |
¥16,546.00 | 2023-07-10 |
Topotecan-d6 Carboxylic Acid Sodium Salt 関連文献
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
Topotecan-d6 Carboxylic Acid Sodium Saltに関する追加情報
Topotecan-d6 Carboxylic Acid Sodium Salt (CAS No. 1263470-27-4): A Comprehensive Overview
Topotecan-d6 Carboxylic Acid Sodium Salt (CAS No. 1263470-27-4) is a deuterated derivative of topotecan, a well-known topoisomerase I inhibitor used in cancer therapy. This compound is specifically labeled with six deuterium atoms, enhancing its utility in pharmacokinetic studies and drug metabolism research. The sodium salt form of its carboxylic acid derivative ensures better solubility and stability, making it a valuable tool for analytical chemistry and biomedical research.
The growing demand for deuterated compounds like Topotecan-d6 Carboxylic Acid Sodium Salt is driven by their critical role in drug development and precision medicine. Researchers frequently search for terms such as "deuterated drug standards," "isotope-labeled pharmaceuticals," and "cancer research chemicals," reflecting the compound's relevance in modern scientific inquiries. Its application extends to LC-MS (liquid chromatography-mass spectrometry) and NMR (nuclear magnetic resonance) studies, where isotopic labeling is essential for accurate data interpretation.
One of the most compelling aspects of Topotecan-d6 Carboxylic Acid Sodium Salt is its role in cancer research. As a deuterated analog of topotecan, it helps scientists investigate the drug's metabolic pathways, bioavailability, and potential side effects. This aligns with current trends in personalized oncology, where understanding drug behavior at the molecular level is crucial. Searches for "deuterated cancer drugs" and "isotope-labeled therapeutics" often lead to discussions about compounds like this, highlighting their importance in advancing targeted cancer therapies.
In addition to its research applications, Topotecan-d6 Carboxylic Acid Sodium Salt is also used in quality control and regulatory compliance for pharmaceutical manufacturing. The deuterium labeling allows for precise tracking of the compound in complex biological matrices, ensuring reliable results in bioanalytical assays. This is particularly relevant given the increasing regulatory scrutiny on drug safety and efficacy, topics that dominate searches in the pharmaceutical industry.
The synthesis and characterization of Topotecan-d6 Carboxylic Acid Sodium Salt require advanced organic chemistry techniques, including deuterium exchange reactions and purification methods. These processes are often explored in academic and industrial settings, with search queries like "deuterium labeling techniques" and "synthesis of labeled compounds" reflecting this interest. The compound's high purity and stability make it a preferred choice for researchers aiming to minimize variability in their experiments.
From a market perspective, the demand for isotope-labeled compounds like Topotecan-d6 Carboxylic Acid Sodium Salt is expected to grow, driven by advancements in drug discovery and diagnostic technologies. The rise of biopharmaceuticals and theranostics has further amplified the need for specialized reagents that can support cutting-edge research. This trend is evident in the increasing number of publications and patents related to deuterated pharmaceuticals.
In summary, Topotecan-d6 Carboxylic Acid Sodium Salt (CAS No. 1263470-27-4) is a versatile and indispensable tool in modern pharmaceutical research. Its applications span cancer studies, drug metabolism, and analytical chemistry, making it a subject of significant interest for researchers and industry professionals alike. As the scientific community continues to explore the potential of isotope-labeled compounds, this deuterated derivative of topotecan will undoubtedly remain at the forefront of innovation.
1263470-27-4 (Topotecan-d6 Carboxylic Acid Sodium Salt) 関連製品
- 119577-28-5(7-Ethyl-10-hydroxycamptothecin)
- 130144-34-2(10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione)
- 123948-87-8(Topotecan)
- 130194-92-2(7-Ethyl-10-hydroxycamptothecin)
- 19685-09-7((S)-10-hydroxycamptothecin)
- 64439-81-2((Inverted exclamation markA)-10-Hydroxycamptothecin)
- 123948-88-9(Topotecan acetate)
- 1217633-79-8(N-Desmethyl Topotecan-d3 (>90%))
- 190710-79-3(N-Desmethyl Topotecan)
- 21635-21-2(1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one)




